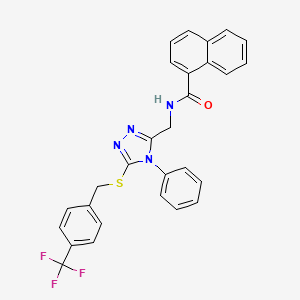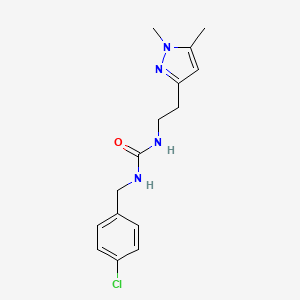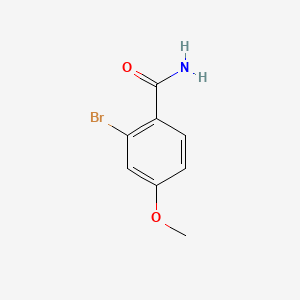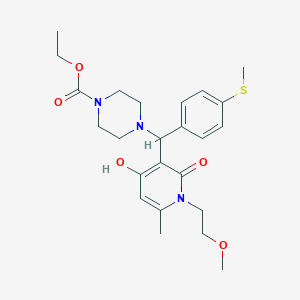
2-(3,4-dichlorophenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10Cl2O. It is a secondary alcohol where the hydroxyl group is attached to a carbon atom that is also bonded to two other carbon atoms. The compound features a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions, making it a dichlorinated derivative of phenylpropanol.
準備方法
Synthetic Routes and Reaction Conditions
2-(3,4-Dichlorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 3,4-dichloroacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction typically proceeds at room temperature or slightly elevated temperatures to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3,4-dichloroacetophenone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency in producing high yields of the target compound.
化学反応の分析
Types of Reactions
2-(3,4-Dichlorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4-dichloroacetophenone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of 2-(3,4-dichlorophenyl)propan-2-amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloro group, forming 2-(3,4-dichlorophenyl)propyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 3,4-Dichloroacetophenone
Reduction: 2-(3,4-Dichlorophenyl)propan-2-amine
Substitution: 2-(3,4-Dichlorophenyl)propyl chloride
科学的研究の応用
2-(3,4-Dichlorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as its use in developing new drugs with anti-inflammatory or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-(3,4-dichlorophenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
2-(2,4-Dichlorophenyl)propan-2-ol: Similar structure but with chlorine atoms at the 2 and 4 positions.
2-(3,5-Dichlorophenyl)propan-2-ol: Chlorine atoms at the 3 and 5 positions.
2-(3,4-Dichlorophenyl)ethanol: Lacks the additional methyl group on the carbon bearing the hydroxyl group.
Uniqueness
2-(3,4-Dichlorophenyl)propan-2-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural arrangement can result in distinct chemical and biological properties compared to its isomers and analogs.
特性
IUPAC Name |
2-(3,4-dichlorophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMRBIYRSLQRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

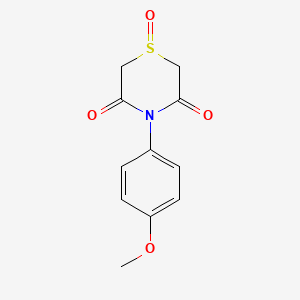
![methyl 3-[(7-chloroquinolin-4-yl)amino]-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2498766.png)
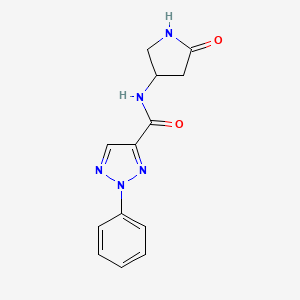
![1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane](/img/structure/B2498769.png)
![2-(2-ethyl-1,3-thiazol-4-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2498771.png)
![{[(furan-2-yl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2498772.png)
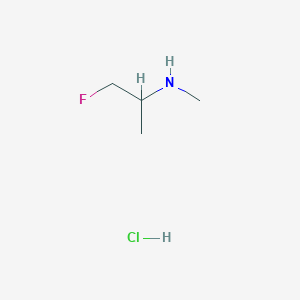
![(E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B2498775.png)

